molecular formula C18H17F2N3O2S2 B12028558 N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 618427-59-1

N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B12028558
CAS No.: 618427-59-1
M. Wt: 409.5 g/mol
InChI Key: VFIKAQRHCCVTOQ-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a difluorophenyl group, a thieno[2,3-d]pyrimidinyl moiety, and an acetamide linkage. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide involves multiple steps, typically starting with the preparation of the thieno[2,3-d]pyrimidinyl core. This core can be synthesized through a series of condensation reactions involving appropriate starting materials such as ethyl acetoacetate and thiourea. The subsequent steps involve the introduction of the difluorophenyl group and the acetamide linkage through nucleophilic substitution and acylation reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Acylation: The acetamide linkage can undergo acylation reactions with acyl chlorides or anhydrides, forming new amide derivatives.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used in the development of new materials.

    Biology: This compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.

    Medicine: Preliminary studies suggest that it may possess pharmacological properties, making it a candidate for drug development.

    Industry: It can be utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The difluorophenyl group and the thieno[2,3-d]pyrimidinyl moiety are believed to play crucial roles in binding to target proteins or enzymes, modulating their activity. The acetamide linkage may facilitate the compound’s stability and bioavailability, enhancing its overall efficacy.

Comparison with Similar Compounds

N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide can be compared with other similar compounds, such as:

    N-(3-Chloro-4-fluorophenyl)-3,5-dimethylbenzenesulfonamide: This compound shares a similar phenyl group but differs in its sulfonamide linkage and overall structure.

    N-(3,4-Dichlorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide: This compound has a dichlorophenyl group instead of a difluorophenyl group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

618427-59-1

Molecular Formula

C18H17F2N3O2S2

Molecular Weight

409.5 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H17F2N3O2S2/c1-4-23-17(25)15-9(2)10(3)27-16(15)22-18(23)26-8-14(24)21-11-5-6-12(19)13(20)7-11/h5-7H,4,8H2,1-3H3,(H,21,24)

InChI Key

VFIKAQRHCCVTOQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=C(C=C3)F)F)SC(=C2C)C

Origin of Product

United States

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